Stereochemical Purity and Optical Configuration: (S)-Prolylhydrazine-1-carboxamide vs. Racemic or (R)-Isomer Procurements
2-(Aminocarbonyl)hydrazide L-proline is supplied as the single (S)-enantiomer, confirmed by the InChIKey stereochemical descriptor (NXJZLZKQRAVYNI-BYPYZUCNSA-N) and the IUPAC designation [[(2S)-pyrrolidine-2-carbonyl]amino]urea [1]. The (R)-enantiomer (CAS 141873-57-6, (R)-2-(hydrazinecarbonyl)pyrrolidine-2-carboxylic acid) or racemic mixtures lack equivalent biological recognition; the (S)-configuration matches the natural L-proline stereochemistry required for TRH receptor interaction and proline-specific protease binding [2]. Vendor specifications from Leyan indicate an enantiomeric purity of ≥98% for the title compound, which is the minimum threshold for chiral impurity reference standard applications .
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer; Chemical purity ≥98% (Leyan Catalog No. 2084540) |
| Comparator Or Baseline | (R)-enantiomer (CAS 141873-57-6) or racemic proline hydrazide; no specified enantiomeric purity from generic suppliers |
| Quantified Difference | Absolute stereochemistry dictated by (S)-configuration at C2 of pyrrolidine; (R)-enantiomer exhibits distinct binding conformations. Minimum 98% purity specification documented for (S)-isomer. |
| Conditions | Vendor Certificate of Analysis (Leyan); ChEMBL structural annotation; PubChem stereochemical assignment |
Why This Matters
Procurement of the correct (S)-enantiomer with verified purity ≥98% is essential for reproducibility in chiral chromatography method validation and ensures biological activity consistent with L-amino acid recognition motifs.
- [1] PubChem. (2025). Compound Summary for CID 15745492: 2-(Aminocarbonyl)hydrazide L-proline. National Center for Biotechnology Information. View Source
- [2] Tonon, M.C., et al. (1982). In vitro study of frog neurointermediate lobe secretion: Effect of TRH analogs upon α-MSH release. General and Comparative Endocrinology, 48(3), 341–349. View Source
